

synthesis of 2-Methyl-5-nitro-1H-indole from 2-methylindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitro-1H-indole

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Synthesis of 2-Methyl-5-nitro-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Methyl-5-nitro-1H-indole** from 2-methylindole. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

2-Methyl-5-nitro-1H-indole is a key building block in the synthesis of various pharmacologically active compounds. The introduction of a nitro group onto the indole scaffold at the 5-position is a critical step that allows for further functionalization and elaboration into more complex molecules. The most common and direct method for this transformation is the electrophilic nitration of 2-methylindole. This guide will focus on the practical aspects of this synthesis, providing a detailed experimental protocol and relevant data.

Reaction Scheme and Mechanism

The synthesis of **2-Methyl-5-nitro-1H-indole** is typically achieved through the nitration of 2-methylindole using a nitrating agent in a strong acid medium, most commonly sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO_2^+), generated in situ from a nitrate salt and sulfuric acid, acts as the electrophile. The

indole ring, being an electron-rich aromatic system, is readily attacked by the nitronium ion. The substitution pattern is directed by the activating effect of the pyrrole ring nitrogen and the methyl group at the 2-position, leading to preferential substitution at the 5-position.^[1]

Experimental Protocol

The following protocol is a detailed method for the synthesis of **2-Methyl-5-nitro-1H-indole**.

Materials:

- 2-methylindole
- Sodium nitrate (NaNO_2)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Standard laboratory glassware

Procedure:^[2]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole (2.0 mmol, 262 mg) in concentrated sulfuric acid (2 mL) with vigorous stirring in an ice bath at 0 °C.

- **Preparation of Nitrating Agent:** In a separate container, prepare a solution of sodium nitrate (2.2 mmol, 187 mg) in concentrated sulfuric acid (2 mL).
- **Nitration Reaction:** Add the sodium nitrate solution dropwise to the stirred solution of 2-methylindole over a period of time, ensuring the temperature is maintained at 0 °C.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes at 0 °C.
- **Work-up:** Pour the reaction mixture into 8 mL of an ice-water mixture. A yellow precipitate of the product will form.
- **Isolation and Purification:** Isolate the yellow solid product by filtration and wash it with cold water.

Data Presentation

The following tables summarize the quantitative data for the synthesis of **2-Methyl-5-nitro-1H-indole**.

Table 1: Reactant and Product Information[2]

Compound	Molecular Formula	Molecular Weight (g/mol)	Moles (mmol)	Mass (mg)
2-Methylindole	C ₉ H ₉ N	131.17	2.0	262
Sodium Nitrate	NaNO ₂	69.00	2.2	187
2-Methyl-5-nitro-1H-indole	C ₉ H ₈ N ₂ O ₂	176.17	-	335

Table 2: Reaction Conditions and Yield[1][2]

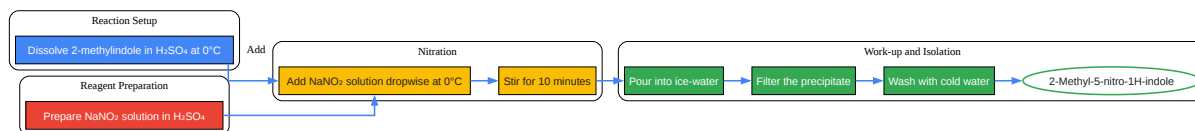
Parameter	Value
Temperature	0 °C
Reaction Time	10 minutes
Solvent	Concentrated H ₂ SO ₄
Reported Yield	84-96%

Table 3: Spectroscopic Data for **2-Methyl-5-nitro-1H-indole**[\[2\]](#)

¹ H NMR (400 MHz, DMSO-d ₆)	¹³ C NMR (100 MHz, DMSO-d ₆)
δ 11.68 (s, 1H)	δ 140.48
δ 8.38 (s, 1H)	δ 139.90
δ 7.90 (d, 1H, J= 8.8 Hz)	δ 139.42
δ 7.40 (d, 1H, J= 8.8 Hz)	δ 127.96
δ 6.37 (s, 1H)	δ 115.81
δ 2.41 (s, 3H)	δ 115.61
δ 110.63	
δ 101.58	
δ 13.32	

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-Methyl-5-nitro-1H-indole**.



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Caption: Experimental workflow for the synthesis of **2-Methyl-5-nitro-1H-indole**.

Discussion

The nitration of 2-methylindole is a highly regioselective reaction, predominantly yielding the 5-nitro isomer.[1] The use of concentrated sulfuric acid as the solvent is crucial as it facilitates the formation of the nitronium ion and keeps the indole substrate protonated, which can influence the regioselectivity. The reaction is exothermic and requires careful temperature control at 0 °C to minimize the formation of byproducts, such as dinitro and trinitro derivatives.[3] The high yield reported in the literature suggests that this is an efficient and reliable method for the preparation of **2-Methyl-5-nitro-1H-indole**. [2] The simple work-up procedure, involving precipitation and filtration, makes this a practical synthesis for laboratory-scale preparations.

Conclusion

This technical guide has outlined a robust and high-yielding method for the synthesis of **2-Methyl-5-nitro-1H-indole** from 2-methylindole. The provided experimental protocol, along with the tabulated data and workflow visualization, offers a comprehensive resource for researchers and scientists. The direct nitration in sulfuric acid remains the most effective approach for this transformation, providing a valuable intermediate for further synthetic applications in drug discovery and development.

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- To cite this document: BenchChem. [synthesis of 2-Methyl-5-nitro-1H-indole from 2-methylindole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267103#synthesis-of-2-methyl-5-nitro-1h-indole-from-2-methylindole\]](https://www.benchchem.com/product/b1267103#synthesis-of-2-methyl-5-nitro-1h-indole-from-2-methylindole)

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